molecular formula C14H19BrN2O B11955505 N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide

N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B11955505
M. Wt: 311.22 g/mol
InChI Key: CRUPJPLCJVENTK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. It features a brominated aromatic ring, a piperidine ring, and an acetamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Acylation: The brominated intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding acetamide.

    Piperidine Introduction: Finally, the acetamide is reacted with piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperidine ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or N-oxides.

    Reduction: Products may include dehalogenated compounds or alcohols.

    Substitution: Products may include substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide may have several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine ring could play a role in binding to the target, while the brominated aromatic ring might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-fluoro-3-methylphenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-iodo-3-methylphenyl)-2-(piperidin-1-yl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C14H19BrN2O/c1-11-9-12(5-6-13(11)15)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)

InChI Key

CRUPJPLCJVENTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCCCC2)Br

Origin of Product

United States

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